REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[C:11]([OH:18])[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)C#N)=[CH:4][CH:3]=1.N>Br>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[O:18])=[CH:4][CH:3]=1
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Name
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2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile
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Quantity
|
40.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)=C(C1=CC=NC=C1)O
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Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for another 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
With vigorous stirring, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
a further 60 min of stirring
|
Duration
|
60 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |